

# Spectroscopic and Synthetic Overview of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one

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## Compound of Interest

Compound Name: 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one

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## Introduction

**7-Nitro-3,4-dihydroisoquinolin-1(2H)-one** is a heterocyclic building block of interest in medicinal chemistry and drug discovery. Its structure, featuring a dihydroisoquinolinone core with a nitro functional group, makes it a valuable precursor for the synthesis of a variety of more complex molecules, including substituted 7-amino analogues. This technical guide provides a summary of the available spectroscopic data and synthetic methodologies related to this compound.

## Spectroscopic Data

Detailed experimental spectroscopic data for **7-Nitro-3,4-dihydroisoquinolin-1(2H)-one** is not widely available in the public domain. However, data for structurally related compounds can provide valuable insights for the characterization of this molecule.

## Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

Specific <sup>1</sup>H NMR data for **7-Nitro-3,4-dihydroisoquinolin-1(2H)-one** has not been reported in the searched literature. For a closely related compound, 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, the following aromatic proton signals were observed in DMSO-

$d_6$ : a doublet at 7.59 ppm (d,  $J = 8.4$  Hz, 1H), a doublet of doublets at 8.33 ppm (dd,  $J = 8.4, 2.4$  Hz, 1H), and a doublet at 8.56 ppm (d,  $J = 2.4$  Hz, 1H)[1]. It is anticipated that the aromatic protons of **7-Nitro-3,4-dihydroisoquinolin-1(2H)-one** would exhibit a similar pattern, with expected signals for the methylene protons of the dihydroisoquinolinone core appearing as triplets in the aliphatic region.

## Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR) Spectroscopy

As with  $^1\text{H}$  NMR, specific  $^{13}\text{C}$  NMR data for **7-Nitro-3,4-dihydroisoquinolin-1(2H)-one** is not readily available. The  $^{13}\text{C}$  NMR spectrum of 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one in DMSO- $d_6$  showed aromatic carbon signals at 122.02, 126.87, 129.91, 130.41, 144.05, and 147.21 ppm, with the carbonyl carbon at 160.08 ppm[1]. The chemical shifts for the aromatic carbons in **7-Nitro-3,4-dihydroisoquinolin-1(2H)-one** are expected to be in a comparable range.

## Infrared (IR) Spectroscopy

Experimental IR data for **7-Nitro-3,4-dihydroisoquinolin-1(2H)-one** has not been found in the reviewed literature. However, characteristic absorption bands can be predicted based on its functional groups. Expected key absorptions would include:

- N-H stretch: for the secondary amide, typically in the region of 3200-3400  $\text{cm}^{-1}$ .
- C-H stretch (aromatic and aliphatic): aromatic C-H stretches typically appear above 3000  $\text{cm}^{-1}$ , while aliphatic C-H stretches are found just below 3000  $\text{cm}^{-1}$ .
- C=O stretch (amide): a strong absorption band is expected in the range of 1650-1680  $\text{cm}^{-1}$ .
- $\text{NO}_2$  stretches (asymmetric and symmetric): strong bands are expected around 1500-1560  $\text{cm}^{-1}$  and 1335-1385  $\text{cm}^{-1}$ .
- C=C stretch (aromatic): peaks in the 1450-1600  $\text{cm}^{-1}$  region.

## Mass Spectrometry

The molecular formula for **7-Nitro-3,4-dihydroisoquinolin-1(2H)-one** is  $C_9H_8N_2O_3$ , with a calculated molecular weight of 192.17 g/mol. While the mass spectrum for this specific compound is not available, the mass spectrum of the related compound 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one showed a molecular ion peak ( $M^+$ ) at  $m/z$  236[1]. For **7-Nitro-3,4-dihydroisoquinolin-1(2H)-one**, the molecular ion peak would be expected at  $m/z$  192.

## Summary of Spectroscopic Data

Due to the lack of direct experimental data, a quantitative summary table cannot be provided. The information below is based on data from a structurally related compound and general spectroscopic principles.

Table 1: Predicted Spectroscopic Data for **7-Nitro-3,4-dihydroisoquinolin-1(2H)-one**

Spectroscopic Technique	Predicted Key Features
$^1H$ NMR	Aromatic protons (3H) expected in the $\delta$ 7.5-8.6 ppm range. Two aliphatic triplets (2H each) for the $-CH_2-CH_2-$ moiety. A broad singlet for the N-H proton.
$^{13}C$ NMR	Aromatic carbons expected in the $\delta$ 120-150 ppm range. Aliphatic carbons expected in the $\delta$ 25-45 ppm range. Carbonyl carbon ( $C=O$ ) expected around $\delta$ 160-170 ppm.
IR Spectroscopy	N-H stretch ( $\sim 3200-3400\text{ cm}^{-1}$ ), $C=O$ stretch ( $\sim 1650-1680\text{ cm}^{-1}$ ), Asymmetric $NO_2$ stretch ( $\sim 1500-1560\text{ cm}^{-1}$ ), Symmetric $NO_2$ stretch ( $\sim 1335-1385\text{ cm}^{-1}$ ).
Mass Spectrometry	Expected Molecular Ion ( $M^+$ ) peak at $m/z = 192$ .

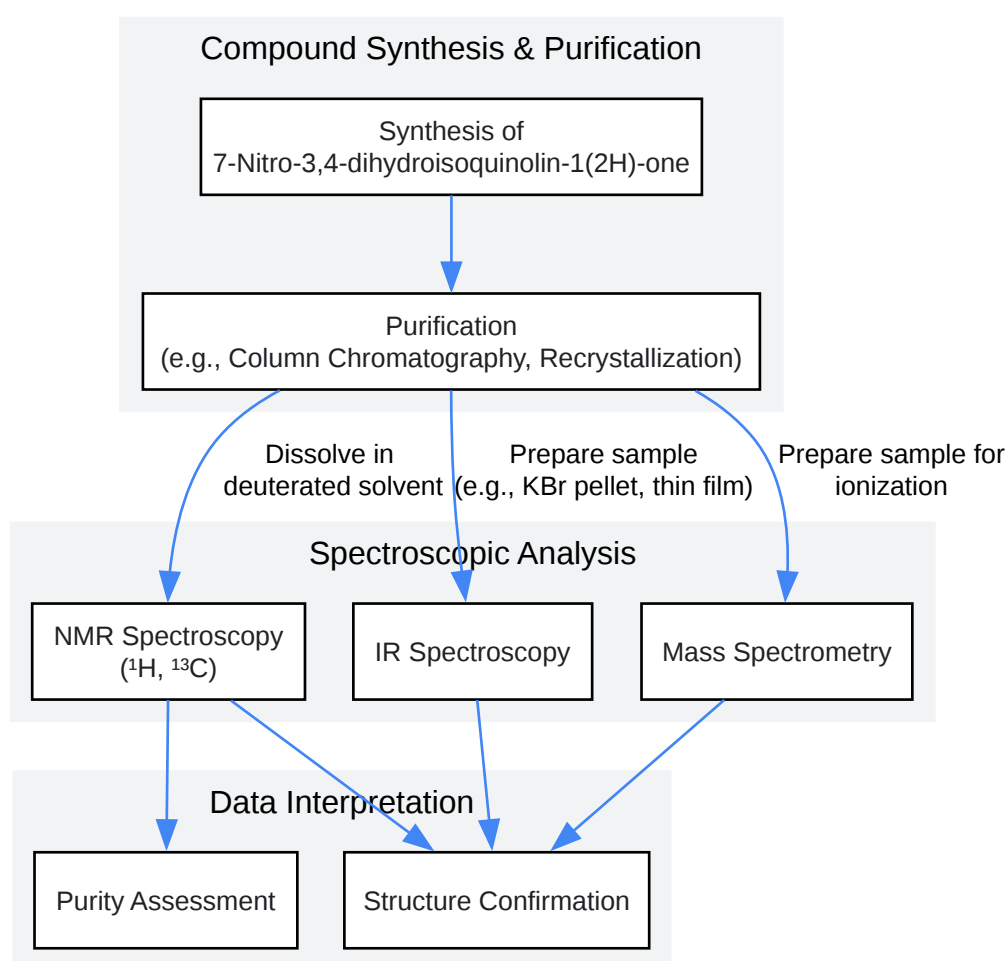
## Experimental Protocols

### Synthesis of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one

A detailed experimental protocol for the direct synthesis of **7-Nitro-3,4-dihydroisoquinolin-1(2H)-one** is not explicitly described in the available literature. However, this compound is utilized as a starting material for the synthesis of its 7-amino derivative[2]. The synthesis of various other 3,4-dihydroisoquinolin-1(2H)-one derivatives often involves methods like the Bischler-Napieralski or Pictet-Spengler reactions followed by oxidation, or the Castagnoli-Cushman reaction[3][4][5]. Nitration of the parent 3,4-dihydroisoquinolin-1(2H)-one could be a plausible synthetic route, though conditions would need to be carefully controlled to achieve regioselectivity at the 7-position.

## General Spectroscopic Analysis Workflow

The following diagram outlines a general workflow for the acquisition and analysis of spectroscopic data for a synthesized compound like **7-Nitro-3,4-dihydroisoquinolin-1(2H)-one**.



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Caption: General workflow for synthesis, purification, and spectroscopic analysis.

## Conclusion

**7-Nitro-3,4-dihydroisoquinolin-1(2H)-one** serves as a valuable intermediate in synthetic organic chemistry. While detailed, publicly available spectroscopic data for this specific compound is scarce, predictions based on related structures and fundamental principles can guide its characterization. Further research to fully elucidate and publish the spectroscopic properties of this compound would be beneficial to the scientific community, particularly those in the field of drug development.

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